1,3,5-Tri-neopentylbenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21411-39-2 |
|---|---|
Molecular Formula |
C21H36 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1,3,5-tris(2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C21H36/c1-19(2,3)13-16-10-17(14-20(4,5)6)12-18(11-16)15-21(7,8)9/h10-12H,13-15H2,1-9H3 |
InChI Key |
ZWSGJJOEFPCZLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC(=CC(=C1)CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 1,3,5 Tri Neopentylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. For 1,3,5-tri-neopentylbenzene, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework, as well as insights into its conformational dynamics.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Due to the high symmetry of this compound, its ¹H NMR spectrum is remarkably simple. The molecule possesses a C3 axis of symmetry, rendering the three aromatic protons chemically equivalent, as are the methylene (B1212753) protons and the tert-butyl protons of the three neopentyl groups.
The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the aromatic protons, a singlet for the methylene protons, and a singlet for the tert-butyl protons. The integration of these signals would correspond to a ratio of 3:6:27, respectively.
Based on data from the structurally similar 1,3,5-tri-tert-butylbenzene (B73737), the aromatic protons are anticipated to appear as a singlet in the aromatic region of the spectrum. nih.gov The methylene protons of the neopentyl groups would also produce a singlet, and the nine protons of each tert-butyl group would give rise to a single, intense singlet. The high symmetry of the molecule precludes any spin-spin coupling between these distinct proton environments. docbrown.infoquora.com
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (Ar-H) | ~7.0-7.5 | Singlet | 3H |
| Methylene (-CH₂-) | ~2.5 | Singlet | 6H |
| tert-Butyl (-C(CH₃)₃) | ~1.0 | Singlet | 27H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum of this compound, much like its proton counterpart, is simplified by the molecule's symmetry. It is expected to exhibit four distinct signals corresponding to the four unique carbon environments.
Drawing parallels with analogs like 1,3,5-triethylbenzene (B86046) and 1,3,5-trimethylbenzene, the chemical shifts can be predicted. docbrown.infochemicalbook.com The quaternary aromatic carbons to which the neopentyl groups are attached will appear at a specific chemical shift, while the aromatic carbons bearing a hydrogen atom will resonate at a different value. The methylene carbons and the quaternary and primary carbons of the tert-butyl groups will also each give a single peak.
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Aromatic (C-H) | ~120-130 |
| Aromatic (C-Alkyl) | ~140-150 |
| Methylene (-CH₂-) | ~40-50 |
| Quaternary tert-Butyl (-C(CH₃)₃) | ~30-35 |
| Primary tert-Butyl (-C(CH₃)₃) | ~30-35 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional NMR techniques are instrumental in confirming the connectivity of atoms within a molecule. youtube.comlibretexts.org
COSY (Correlation Spectroscopy): In the case of this compound, a COSY spectrum would be expected to show no cross-peaks. This is because there are no protons that are coupled to each other through two or three bonds, a consequence of the molecule's high symmetry and the presence of quaternary carbons separating the different proton environments. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment establishes direct one-bond correlations between protons and the carbons to which they are attached. For this compound, the HSQC spectrum would show correlations between the aromatic protons and their corresponding carbons, the methylene protons and the methylene carbons, and the tert-butyl protons and the primary carbons of the tert-butyl groups. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons. In the HMBC spectrum of this compound, one would expect to see a correlation between the methylene protons and the quaternary aromatic carbon, as well as the quaternary carbon of the tert-butyl group. The aromatic protons would show a correlation to the neighboring quaternary aromatic carbons. youtube.com
Conformational Insights from NMR Data
The steric bulk of the three neopentyl groups in this compound forces the molecule to adopt a specific conformation to minimize steric strain. Low-temperature NMR studies on sterically hindered 1,3,5-trialkylbenzenes have shown the presence of different rotational conformers (rotamers). nih.gov For this compound, it is likely that the neopentyl groups are not freely rotating and may adopt a preferred orientation to alleviate steric hindrance. This restricted rotation can sometimes be observed by the broadening of signals in the NMR spectrum at room temperature or the resolution into distinct signals for non-equivalent protons or carbons at lower temperatures.
Vibrational Spectroscopy for Structural Confirmation
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its constituent bonds. By comparing with the spectra of similar molecules like 1,3,5-triethylbenzene and 1,3,5-trimethylbenzene, the following key absorptions can be anticipated. nist.govdocbrown.info
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3030-3100 | C-H stretch | Aromatic |
| ~2850-2960 | C-H stretch | Aliphatic (CH₂ and CH₃) |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1365, ~1395 | C-H bend | tert-Butyl |
| ~830-880 | C-H out-of-plane bend | 1,3,5-trisubstituted benzene (B151609) |
The presence of a strong band in the 830-880 cm⁻¹ region is particularly diagnostic for the 1,3,5-trisubstitution pattern of the benzene ring. The various C-H stretching and bending vibrations confirm the presence of both aromatic and aliphatic components within the molecule.
Raman Spectroscopy
Key Raman peaks for alkyl-substituted benzenes include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the neopentyl groups would be observed in the 2850-3000 cm⁻¹ range. researchgate.net
Ring Vibrations: The benzene ring itself has several characteristic vibrations. A strong peak corresponding to the ring breathing mode is expected near 1000 cm⁻¹. researchgate.net Other C-C stretching vibrations within the ring typically occur in the 1350-1610 cm⁻¹ region. researchgate.net
Substituent-Related Vibrations: Vibrations associated with the C-C bonds of the neopentyl groups and their attachment to the ring will also be present in the fingerprint region (below 1500 cm⁻¹).
The table below outlines the principal Raman peaks observed for the analogous compound 1,3,5-triisopropylbenzene, which serves as a model for this compound.
Table 1: Characteristic Raman Peaks for 1,3,5-Triisopropylbenzene chemicalbook.com
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | ~3050 |
| Aliphatic C-H Stretch | ~2960, 2870 |
| Ring C-C Stretch | ~1600, 1580 |
| Benzene Ring Breathing | ~1000 |
| C-C Bending/Deformation | Below 800 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula for this compound is C₂₁H₃₆, which corresponds to a monoisotopic mass of 288.2817 g/mol .
While the specific mass spectrum for this compound is not documented in available databases, the fragmentation pattern of its close isomer, 1,3,5-tri-tert-butylbenzene (C₁₈H₃₀), provides a reliable model for its expected behavior under electron ionization (EI). nih.gov The fragmentation of such sterically crowded molecules is typically dominated by cleavages at the bulky alkyl substituents.
The primary fragmentation pathways expected for this compound are:
Loss of a Methyl Radical (M-15): Cleavage of a methyl group from one of the neopentyl substituents.
Loss of a tert-Butyl Radical (M-57): A significant fragmentation pathway involving the alpha-cleavage of a C-C bond within a neopentyl group, leading to the loss of a stable tert-butyl radical. This would result in a prominent peak at m/z 231.
Formation of the Neopentyl Cation: Formation of the C₅H₁₁⁺ ion (m/z 71).
Formation of the tert-Butyl Cation: Rearrangement and fragmentation can lead to the highly stable tert-butyl cation, C₄H₉⁺ (m/z 57), which is a characteristic peak for compounds containing tert-butyl or neopentyl groups. nih.gov
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Ion Formula | Description |
|---|---|---|
| 288 | [C₂₁H₃₆]⁺ | Molecular Ion (M⁺) |
| 231 | [C₁₇H₂₇]⁺ | Loss of a tert-butyl radical (M-57) |
| 71 | [C₅H₁₁]⁺ | Neopentyl cation |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure determination for this compound has not been reported, extensive studies on other 1,3,5-trisubstituted benzenes, particularly those with bulky groups, allow for a detailed prediction of its solid-state geometry. researchgate.netresearchgate.netnih.gov
In the solid state, molecules of this compound are expected to pack in a manner that minimizes steric repulsion between the bulky neopentyl groups. Studies on related tripodal molecules show that crystal packing is primarily governed by weak van der Waals forces and potential C-H···π interactions. rsc.org The molecules often arrange into layers or columns. For instance, the crystal structure of 1,3,5-trisilylbenzene reveals that molecules arrange in pairs with parallel benzene rings. researchgate.net Given the non-polar, hydrocarbon nature of this compound, its crystal lattice would be stabilized exclusively by dispersion forces, with the bulky neopentyl groups of one molecule interlocking with those of its neighbors to maximize packing efficiency.
The conformation of 1,3,5-trisubstituted benzenes is defined by the orientation of the substituent groups relative to the plane of the central benzene ring. For tripodal molecules, two primary conformations are typically observed: an "aaa" arrangement, where all three substituents point towards the same face of the ring, or an "aab" arrangement, where two are on one face and the third is on the opposite face. nih.govrsc.org Due to the significant steric bulk of the neopentyl groups, it is highly probable that this compound would adopt a conformation that minimizes steric clash. This could involve significant twisting of the neopentyl groups relative to the ring and potentially an "aab" or a propeller-like conformation to accommodate the spatial demand of the substituents.
The presence of three large neopentyl groups at the 1, 3, and 5 positions induces significant steric strain, which is expected to cause distortions in the geometry of the central benzene ring. In an ideal, unsubstituted benzene molecule, all internal C-C-C bond angles are exactly 120°. However, in heavily substituted analogues like 1,3,5-trisilylbenzene, these angles are distorted. researchgate.net
Specifically, the C-C-C angles at the points of substitution are compressed and become smaller than 120°, while the angles at the unsubstituted carbon atoms are consequently expanded to be greater than 120°. In the crystal structure of 1,3,5-trisilylbenzene, the angles at the substituted carbons are reduced to approximately 117.5°, forcing the other angles to open up. researchgate.net A similar, and likely more pronounced, effect is anticipated for this compound due to the even greater steric bulk of the neopentyl groups compared to silyl (B83357) groups. This distortion is a direct consequence of the steric repulsion between the adjacent bulky substituents, forcing the C-C bonds to adjust to relieve the strain.
Theoretical and Computational Investigations of 1,3,5 Tri Neopentylbenzene
Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and geometry of molecules. nih.gov For a molecule like 1,3,5-tri-neopentylbenzene, DFT calculations can predict a wide range of properties, from bond lengths and angles to electronic orbital energies. These calculations solve the Kohn-Sham equations to approximate the ground-state electron density of the molecule, which in turn determines its energy and other properties. nih.gov
The neopentyl groups in this compound are not rigid; they can rotate around the single bond connecting the methylene (B1212753) carbon to the benzene (B151609) ring. This rotation gives rise to a complex conformational landscape. A thorough computational investigation begins with exploring this landscape to identify all possible stable conformers (local minima on the potential energy surface) and the transition states that connect them.
The primary rotational degree of freedom for each neopentyl group is the dihedral angle defined by a C-C bond within the ring and the C-CH₂ bond of the substituent. Due to the molecule's C₃ symmetry, several conformations can be envisioned. For instance, the neopentyl groups could adopt a "propeller-like" arrangement. Energy minimization calculations, typically performed using a DFT functional (like B3LYP) and a suitable basis set (such as 6-311G**), are used to determine the relative energies of these conformers. The conformer with the lowest calculated energy is predicted to be the most stable and, therefore, the most populated at thermal equilibrium. The work of Mislow on hexaethylbenzene (B1594043) established a precedent for how bulky substituents on a benzene ring arrange themselves to minimize steric clash, often resulting in an alternating "up-down" arrangement. beilstein-journals.org While neopentyl groups have a different structure, similar principles of steric avoidance would govern the conformational preference of this compound.
Table 1: Illustrative Data from a Hypothetical Conformational Analysis of this compound
This interactive table illustrates the type of data generated from a conformational analysis. The values are hypothetical and serve to demonstrate the concepts of relative energy and Boltzmann distribution that would be determined in a real computational study.
| Conformer | Dihedral Angles (τ₁, τ₂, τ₃) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A | 0°, 120°, 240° | 0.00 | 95.0 |
| B | 0°, 0°, 0° | 5.00 | 4.9 |
| C | 0°, 180°, 0° | 8.00 | 0.1 |
Note: Dihedral angles and energies are for illustrative purposes only.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the kinetic stability of a molecule; a larger gap implies higher stability and lower chemical reactivity. nih.gov
For this compound, DFT calculations would provide the energies and spatial distributions of these frontier orbitals. The HOMO is expected to be a π-orbital primarily localized on the benzene ring, characteristic of aromatic systems. The LUMO would likely be a corresponding π*-antibonding orbital. The bulky, electron-donating alkyl groups would be expected to raise the energy of the HOMO compared to unsubstituted benzene, potentially making the ring more susceptible to electrophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
This table shows the kind of information a Frontier Molecular Orbital analysis would yield. The energy values are representative examples.
| Molecular Orbital | Energy (eV) | Description |
| HOMO-1 | -7.5 | π-orbital of the benzene ring |
| HOMO | -6.8 | Degenerate π-orbitals of the benzene ring |
| LUMO | 1.5 | Degenerate π-antibonding orbitals |
| LUMO+1 | 2.1 | π-antibonding orbital |
| HOMO-LUMO Gap | 8.3 | ΔE = E(LUMO) - E(HOMO) |
Note: Energy values are hypothetical.
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to Lewis structures (i.e., core orbitals, lone pairs, and two-center bonds). beilstein-journals.orgresearchgate.net This method is particularly useful for quantifying electronic delocalization through the analysis of "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs.
In this compound, NBO analysis would be used to:
Confirm the Lewis Structure: It would identify the σ-bonds of the benzene ring, the C-H bonds, the C-C bonds of the neopentyl groups, and the core electrons of each carbon atom.
Analyze Hybridization: The analysis would determine the hybridization of the atomic orbitals contributing to each bond (e.g., sp² for the ring carbons, sp³ for the substituent carbons). researchgate.net
Quantify Delocalization: The key application here would be to study the π-delocalization within the benzene ring. This is achieved by calculating the stabilization energy associated with the interaction between the filled π-bonding orbitals (donors) and the empty π*-antibonding orbitals (acceptors). These interactions represent the electronic delocalization that is the essence of aromaticity.
The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The EPS is mapped onto a surface of constant electron density, with colors indicating the potential: red typically signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates positive potential (electron-poor, attractive to nucleophiles). nih.govnih.gov
For this compound, an EPS map would be expected to show:
A region of negative potential (red or yellow) above and below the plane of the benzene ring, corresponding to the electron-rich π-system. This is the characteristic site for electrophilic aromatic substitution.
Regions of neutral or slightly positive potential (green or blue) surrounding the hydrogen atoms of the neopentyl groups. The EPS map provides a clear, qualitative picture of where the molecule is most likely to interact with other charged or polar species.
Molecular Mechanics and Dynamics Simulations
While quantum chemical methods provide detailed electronic information, they can be computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) offers a faster, classical-mechanics-based approach that is ideal for studying the conformational properties and steric interactions of large molecules. youtube.com
In molecular mechanics, molecules are treated as a collection of atoms held together by springs (bonds). The total potential energy of the system is calculated using a "force field," which is a set of parameters that define the energy cost of stretching bonds, bending angles, and rotating around dihedral angles, as well as non-bonded van der Waals and electrostatic interactions. youtube.com
For this compound, MM simulations are particularly well-suited for:
Quantifying Steric Strain: The bulky neopentyl groups create significant steric strain, which is the repulsive interaction that occurs when non-bonded atoms are forced into close proximity. The force field can calculate the energetic penalty associated with different conformations, directly quantifying the steric hindrance.
Confirming Conformational Preferences: Large-scale conformational searches can be performed efficiently using MM to identify low-energy conformers. The results can then be refined with higher-level DFT calculations for greater accuracy.
Dynamics of Neopentyl Group Rotation and Aromatic Ring Distortion
The significant steric bulk of the three neopentyl groups in this compound imposes considerable constraints on their rotational freedom and can lead to distortions of the typically planar benzene ring. Computational methods, particularly molecular mechanics calculations, have been employed to understand these dynamic processes. acs.org
Studies have investigated the barriers to internal rotation for the neopentyl groups. acs.orgacs.org These calculations help to determine the energy required for the groups to rotate around the bond connecting them to the aromatic ring. The interactions between the bulky tert-butyl moieties of the adjacent neopentyl groups create a "geared" system where the rotation of one group is highly correlated with the rotation of its neighbors. The lowest energy conformations are those that minimize the steric clash between hydrogen atoms on the different neopentyl groups.
Furthermore, the steric crowding can cause the aromatic ring itself to deviate from planarity. While benzene is characteristically flat, severe steric hindrance from bulky substituents can force the ring to adopt a twisted or boat-like conformation to relieve strain. chemistryworld.com In the case of this compound, the repulsive forces between the substituents can lead to slight out-of-plane bending of the C-C bonds of the ring and the C-C bonds connecting the neopentyl groups to the ring. These distortions, while often small, can have a tangible impact on the molecule's reactivity and spectroscopic properties. Theoretical models predict the energetic penalties associated with these distortions and the preferred conformations that balance steric repulsion with the energy required to deform the aromatic system. acs.org
Computational Studies of Reaction Pathways and Transition States
Computational chemistry provides powerful tools for exploring the mechanisms of chemical reactions at a molecular level. scielo.brrsc.org For this compound, theoretical studies have been crucial for understanding how its unique steric properties influence its reactivity, particularly in electrophilic aromatic substitution reactions. nih.gov These studies involve calculating the potential energy surface of a reaction, which allows for the mapping of reaction pathways, the identification of intermediates and transition states, and the determination of activation energies. dntb.gov.uaresearchgate.net
Energy Profiles for Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. masterorganicchemistry.com The general mechanism involves two main steps: first, the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), and second, the deprotonation of this intermediate to restore aromaticity. chemistrysteps.com The first step is typically the slow, rate-determining step of the reaction. chemistrysteps.com
Computational models show that the energy of the transition state for the initial attack of the electrophile is increased due to steric repulsion between the incoming electrophile and the neopentyl groups. scispace.com Similarly, the energy of the second transition state, corresponding to proton removal, is also affected by steric crowding around the reaction site. scispace.com
Isotope Effects in Halogenation Reactions
Kinetic isotope effects (KIEs) are a sensitive probe of reaction mechanisms, particularly for identifying the rate-determining step. aps.org In the context of EAS, substituting a hydrogen atom at the reaction site with its heavier isotope, deuterium (B1214612) (D), can alter the reaction rate if the C-H bond is broken in the rate-determining step.
Theoretical and experimental studies on the halogenation of this compound have utilized its deuterated analog, 1,3,5-trineopentylbenzene-2,4,6-d₃, to investigate these effects. scispace.com The results provide insight into the transition state structure. scispace.com
For many EAS reactions, the first step (formation of the sigma complex) is rate-limiting, and since the C-H bond is not broken, no significant KIE is observed (kH/kD ≈ 1). However, in cases where the second step (deprotonation) becomes partially or fully rate-determining, a primary KIE (kH/kD > 1) is expected.
In the halogenation of this compound, the observed isotope effects vary depending on the halogen used. scispace.com
Chlorination shows a negligible isotope effect, indicating that the first step is clearly rate-determining. scispace.com
Bromination exhibits a weak but definite isotope effect. scispace.com
Iodination with a positive iodine source shows a relatively strong isotope effect. scispace.com
This trend suggests that as the size of the attacking halogen increases (Cl < Br < I), the steric hindrance in the second step (deprotonation) becomes more pronounced, causing its activation energy to rise. scispace.com For bromination and iodination, the energy barrier for the second step becomes comparable to that of the first, leading to an observable isotope effect. scispace.com
| Halogenation Reaction | Isotopic Rate Ratio (kH/kD) | Inferred Rate-Determining Step |
|---|---|---|
| Chlorination | 0.99 ± 0.03 | Formation of sigma complex |
| Bromination | 0.91 ± 0.03 (inverse) | Mixed or deprotonation influence |
| Iodination | 3.9 ± 0.1 | Deprotonation becomes rate-limiting |
Table based on data from a study on halogenation in specific solvent systems. The inverse effect in bromination is noted as reported in the source literature. scispace.com
Influence of Steric Hindrance on Activation Barriers
Steric hindrance from the neopentyl groups is a dominant factor controlling the activation barriers in reactions of this compound. scispace.com Computational studies help to quantify this influence. The activation barrier (or activation energy) is the minimum energy required for a reaction to occur.
In electrophilic aromatic substitution, the bulky neopentyl groups sterically shield the aromatic ring, making it more difficult for an electrophile to approach and form the sigma complex. This steric repulsion increases the energy of the first transition state compared to a less hindered molecule like benzene.
The size of the electrophile is critical. A small electrophile may be able to attack the ring with a moderately increased activation barrier. However, for larger electrophiles, such as those involving bromine and especially iodine, the steric repulsion is much more severe. scispace.com This steric clash can significantly raise the activation barrier for the initial attack.
Reactivity and Mechanistic Studies of 1,3,5 Tri Neopentylbenzene
Impact of Steric Hindrance on Electrophilic Aromatic Substitution (EAS) Reactivity
The neopentyl groups, each featuring a quaternary carbon atom bonded to the benzene (B151609) ring, significantly encumber the ortho positions (the only available sites for substitution, which are positions 2, 4, and 6). This steric congestion is a primary determinant of the compound's behavior in EAS reactions.
The rate of electrophilic aromatic substitution is dramatically reduced for 1,3,5-tri-neopentylbenzene compared to less sterically crowded analogs such as toluene (B28343) or even mesitylene (B46885) (1,3,5-trimethylbenzene). While the three alkyl groups are electronically activating, their size creates a large energy barrier for the approach of an electrophile and the formation of the corresponding arenium ion intermediate. numberanalytics.commsu.edu
For instance, in nitration reactions, toluene is known to react about 25 times faster than benzene. researchgate.net Mesitylene, with three activating methyl groups, reacts even faster. However, as the size of the alkyl groups increases, the reaction rate decreases due to steric hindrance. The nitration of t-butylbenzene, for example, shows a significant decrease in the rate of ortho substitution compared to para substitution due to the bulk of the tert-butyl group. msu.edu Given that the neopentyl group is even larger than the tert-butyl group, the deactivation due to steric hindrance in this compound is expected to be exceptionally pronounced, leading to substantially slower reaction rates than its less hindered counterparts under similar conditions.
In monosubstituted benzenes with bulky alkyl groups like tert-butylbenzene, electrophilic attack is heavily biased towards the para position over the ortho position. smartstartinstitute.comnumberanalytics.com This is a direct consequence of steric hindrance, which impedes the approach of the electrophile to the positions adjacent to the bulky substituent. smartstartinstitute.comnumberanalytics.com For example, the electrophilic sulfonation of t-butylbenzene yields almost exclusively the para product. smartstartinstitute.com
In the case of this compound, the only available positions for substitution are the ortho positions relative to each of the three neopentyl groups (the 2, 4, and 6 positions). The concept of ortho/para preference is therefore focused on whether the reaction will proceed at all at these heavily shielded sites. The immense steric bulk surrounding these positions makes electrophilic attack extremely difficult, often requiring harsh reaction conditions.
Investigation of Specific Reaction Mechanisms
The extreme steric hindrance in this compound not only affects reaction rates but can also alter reaction mechanisms, sometimes leading to unexpected products.
The halogenation of highly hindered alkylbenzenes can be complex. A study on the bromination of 1,3,5-tri-tert-butylbenzene (B73737), a close analog of this compound, reveals significant mechanistic details that can be extrapolated. The bromination of 1,3,5-tri-tert-butylbenzene showed an unusually high kinetic order in bromine, suggesting the involvement of clustered polybromide anions in the transition state. rsc.org This indicates that the mechanism is more complex than a simple attack by a Br+ electrophile.
Furthermore, the reaction can lead to bromo-de-tert-butylation, where a tert-butyl group is replaced by a bromine atom, in addition to the expected bromo-de-protonation. rsc.org This dealkylation becomes a competing pathway under certain conditions. For the bromination of 1,3,5-tri-tert-butylbenzene, specific conditions and product distributions have been documented.
Table 1: Bromination of 1,3,5-Tri-tert-butylbenzene
| Reagents | Conditions | Products | Yield | Reference |
| 1,3,5-Tri-tert-butylbenzene, Br₂, Fe powder | Carbon tetrachloride, 0°C, 4 hours | 1-Bromo-2,4,6-tri-tert-butylbenzene | 75% | chemspider.com |
| Small amount of 1,3-Dibromo-2,4,6-tri-tert-butylbenzene may also form | chemspider.com |
This interactive table provides data for a closely related analog due to the scarcity of specific data for this compound.
The mechanism for the bromination of benzene and its derivatives typically involves the formation of a sigma complex (arenium ion) after the attack of the electrophile. reddit.comyoutube.com The stability of this intermediate is key to the reaction's progress. For highly hindered molecules, the formation of this intermediate is energetically costly.
Nitration: The nitration of aromatic compounds is typically achieved with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comlibretexts.org For highly deactivated or sterically hindered rings, harsh conditions are often necessary. masterorganicchemistry.com While specific studies on the nitration of this compound are limited, the nitration of its analog, 1,3,5-trimethylbenzene (mesitylene), has been studied and can proceed to give the mononitro product. youtube.com However, the increased steric bulk of neopentyl groups compared to methyl groups would make nitration of this compound significantly more challenging, likely requiring forcing conditions that could also lead to side reactions or decomposition.
Sulfonation: Sulfonation involves the use of fuming sulfuric acid (a solution of SO₃ in H₂SO₄) to introduce a sulfonic acid group (-SO₃H). wikipedia.orglibretexts.org The reaction is reversible, a feature that is sometimes used to introduce a temporary blocking group. youtube.com The sulfonation of sterically hindered compounds is known to be difficult. For example, a patent describes the sulfonation of 1,3,5-triisopropylbenzene, where sulfonation is used to purify the compound by reacting with impurities more readily. msu.edu This implies that the sulfonation of the desired highly hindered isomer is slow. Given the greater steric bulk of neopentyl groups, the sulfonation of this compound would be expected to be even more sluggish and require severe conditions.
Side-Chain Reactivity of Neopentyl Groups
Benzylic Functionalization Reactions
The benzylic carbon, the carbon atom directly attached to the benzene ring, is typically a site of enhanced reactivity in alkylbenzenes. This is attributed to the resonance stabilization of the intermediate benzyl (B1604629) radical, cation, or anion. However, in the case of this compound, the three bulky neopentyl groups introduce substantial steric hindrance around the benzylic positions, which can be expected to significantly modulate this reactivity.
Benzylic Bromination:
Free-radical bromination is a common method for the selective functionalization of the benzylic position in alkylbenzenes. masterorganicchemistry.comlibretexts.org The reaction typically proceeds via a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring. libretexts.orglibretexts.org Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide) are often employed for this transformation. masterorganicchemistry.comlibretexts.org
For this compound, the benzylic C-H bonds are the primary targets for such reactions. The expected product of a monobromination reaction would be 1-(bromomethyl)-3,5-dineopentyl-2-neopentylbenzene. However, the extreme steric congestion created by the three neopentyl groups likely presents a significant kinetic barrier to this reaction. The approach of a bromine radical to the benzylic hydrogen and the subsequent abstraction would be sterically hindered. While no specific studies on the benzylic bromination of this compound are readily available, the principles of steric hindrance in radical reactions suggest that the reaction rate would be considerably slower compared to less substituted alkylbenzenes.
Benzylic Oxidation:
The oxidation of alkyl side-chains on a benzene ring is another common transformation, often leading to the formation of benzoic acids when strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are used. libretexts.orgopenstax.orgucalgary.ca This reaction also proceeds through intermediates at the benzylic position and requires the presence of at least one benzylic hydrogen. openstax.orgucalgary.calibretexts.org
Given that the neopentyl groups in this compound possess benzylic hydrogens, they are, in principle, susceptible to oxidation. However, similar to bromination, the steric shield provided by the bulky substituents would likely make these benzylic positions less accessible to the oxidizing agent. It is noteworthy that compounds with tertiary alkyl substituents, such as tert-butylbenzene, are resistant to oxidation under typical conditions because they lack a benzylic hydrogen. libretexts.orgopenstax.orglibretexts.org While neopentyl groups do have benzylic hydrogens, their reactivity is expected to be diminished due to steric factors. A patent has described the oxidation of tertiary-butyl groups attached to an aromatic ring to the corresponding carboxylic acids using NO₂ gas at elevated temperatures, a process that is otherwise considered very difficult. google.com This suggests that under harsh conditions, even sterically hindered alkyl groups can be oxidized.
| Reaction Type | Reagent(s) | Expected Product (Monofunctionalization) | Anticipated Challenges |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Initiator | 1-(bromomethyl)-3,5-dineopentylbenzene | Severe steric hindrance slowing the reaction rate. |
| Benzylic Oxidation | Potassium Permanganate (KMnO₄) | 3,5-Dineopentylbenzoic acid | Extreme steric hindrance impeding access of the oxidizing agent. |
Advanced Applications in Materials Science and Supramolecular Chemistry
1,3,5-Tri-neopentylbenzene as a Rigid Scaffold in Supramolecular Architectures
The C3-symmetric nature of the 1,3,5-trisubstituted benzene (B151609) core makes it an ideal building block for creating well-defined, pre-organized structures in supramolecular chemistry. The presence of the bulky neopentyl groups further enhances its utility by introducing significant steric hindrance, which can be harnessed to control the conformation and assembly of larger molecular systems.
Design and Synthesis of Host Molecules for Molecular Recognition
The this compound unit can serve as a central scaffold for the construction of host molecules designed for molecular recognition. The general principle involves attaching binding sites to the benzene ring, which are then pre-organized in a specific spatial arrangement due to the steric influence of the neopentyl groups. This pre-organization is a key concept in host-guest chemistry, as it reduces the entropic penalty associated with binding a guest molecule.
While specific examples of host molecules based solely on a this compound scaffold are not extensively documented in peer-reviewed literature, the design principles are well-established with analogous structures like 1,3,5-triethylbenzene (B86046). beilstein-journals.orgnih.govnih.gov In these systems, the ethyl groups are sufficient to direct the attached binding moieties to one face of the benzene ring, creating a convergent binding pocket. The much larger neopentyl groups in this compound would be expected to enforce an even more rigid and well-defined concave environment for guest binding. The synthesis of such host molecules would typically involve the functionalization of the this compound core, for example, through electrophilic aromatic substitution or by using a pre-functionalized starting material like 1,3,5-tris(bromomethyl)-2,4,6-trineopentylbenzene.
Formation of Macrocycles and Cage Structures with Controlled Conformation
The synthesis of macrocycles incorporating this scaffold would involve linking the functional groups on the this compound core with flexible or rigid linkers. The inherent steric hindrance of the neopentyl groups would favor the formation of specific conformers, potentially leading to macrocycles with well-defined cavities suitable for encapsulating guest molecules. While the literature contains numerous examples of macrocycles built from 1,3,5-trisubstituted benzene derivatives, specific instances utilizing the tri-neopentyl variant are less common. However, the principles of using sterically demanding groups to control macrocyclic conformation are well-established.
Self-Assembly of Supramolecular Systems and Networks
Beyond the synthesis of discrete molecules, this compound derivatives can be designed to self-assemble into larger, ordered supramolecular systems and networks. This is often achieved by introducing functional groups capable of forming non-covalent interactions, such as hydrogen bonds or metal-coordination bonds. For instance, derivatives like N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide have been shown to form two-dimensional supramolecular aggregates through hydrogen bonding. nih.gov
The bulky neopentyl groups on a this compound core would play a crucial role in directing the self-assembly process. They can influence the packing of the molecules, leading to the formation of specific network topologies, such as porous two-dimensional sheets or three-dimensional frameworks. The steric bulk would prevent close packing in certain directions, potentially creating voids and channels within the supramolecular material.
Role of Steric Gearing in Directing Molecular Organization
The concept of "steric gearing" is central to understanding the role of this compound in supramolecular chemistry. This term refers to the way in which bulky substituents on the benzene ring interlock and restrict the rotational freedom of the bonds connecting them to the ring. In the case of this compound, the neopentyl groups are so large that they are expected to adopt a conformation where they are pointing away from each other to minimize steric strain.
This steric gearing has a profound effect on any functional groups attached to the benzene ring, forcing them into a specific orientation. For example, if binding sites are attached to the 2, 4, and 6 positions of the this compound core, the steric gearing of the neopentyl groups would likely force these binding sites to point in the same direction, creating a pre-organized, convergent binding pocket. This effect has been studied in detail for the less sterically hindered 1,3,5-triethylbenzene scaffold, where the ethyl groups provide a demonstrable, albeit sometimes small, energetic advantage for the formation of the desired "up-up-up" conformation of substituents. beilstein-journals.orgnih.govnih.gov The significantly larger steric profile of the neopentyl group is anticipated to lead to a much more pronounced and effective steric gearing effect.
Utility in Functional Materials Chemistry
The unique electronic and steric properties of this compound and its derivatives also make them promising candidates for the development of functional materials, particularly in the realm of optoelectronics.
Precursor for Optoelectronic Materials (e.g., Photocatalysts, Redox Centers)
While direct applications of this compound itself as an optoelectronic material are not widely reported, its derivatives hold potential as precursors for such materials. The benzene core can be functionalized with photo- and redox-active moieties to create molecules with tailored electronic properties. The sterically demanding neopentyl groups can serve to electronically isolate these active centers, preventing unwanted intermolecular interactions that can lead to quenching of excited states or aggregation-induced loss of activity.
For instance, a related compound, 1,3,5-tris(trifluoromethyl)benzene, has been investigated for its electronic properties and reactivity. sigmaaldrich.com Although electronically different from the neopentyl derivative, this highlights the general strategy of using 1,3,5-trisubstituted benzenes as scaffolds for functional materials. The insulating effect of the bulky substituents is a key feature. In a similar vein, sterically hindered nitrobenzenes have been studied for their photoreduction properties. researchgate.net
A more direct analogy can be drawn from the study of 1,2,4,5-tetrakis(isopropylthio)benzene, a redox-active molecule where the thioether groups can coordinate to metal centers. nih.gov The isopropyl groups, while smaller than neopentyl groups, provide steric bulk that influences the electronic properties of the resulting metal complexes. This suggests that a this compound core functionalized with appropriate redox-active groups could lead to new materials with interesting and tunable electrochemical behavior. The steric hindrance would be expected to play a significant role in the stability and reactivity of any generated radical cations or anions.
| Compound/Derivative | Spectroscopic Data Type | Key Features/Shifts | Solvent |
| Neopentylbenzene (B92466) | 13C NMR | Chemical shifts observed at various ppm values. | CDCl3 |
| 1,3,5-Triethylbenzene | GC-MS | Top 5 Peaks: 163, 161, 191, 164, 147 m/z | Not Applicable |
| 1,3,5-Tris(trifluoromethyl)benzene | Refractive Index | n20/D 1.359 | Not Applicable |
| 1,3,5-Tris(4-carboxyphenyl)benzene | UV-Vis Spectroscopy | Exhibits hyperchromic or hypochromic effects in the presence of DNA. | Not Specified |
Building Block for Polymer Synthesis with Tailored Properties
Symmetrically substituted benzene rings are fundamental building blocks for a variety of polymeric structures. The specific substituents attached to the benzene core dictate the properties of the resulting polymer. For instance, 1,3,5-tris(4-ethynylphenyl)benzene (B1631666) serves as a trigonal linker in the synthesis of porous conjugated polymers (PCPs) and covalent organic frameworks (COFs). ossila.com These materials exhibit high surface areas and have applications in gas separation and photocatalysis. ossila.com
Similarly, benzene-1,3,5-tricarboxamides (BTAs) are versatile building blocks for creating supramolecular polymers. rsc.org These molecules self-assemble through hydrogen bonding to form one-dimensional, rod-like nanostructures. rsc.org The properties of these assemblies, such as their liquid crystalline behavior, can be tuned by modifying the alkyl side chains attached to the amide groups. researchgate.net In a related field, 1,3,5-triazine (B166579) scaffolds, which are structurally analogous to trisubstituted benzenes, are used to construct dendrimers and other oligomers for applications in chemical biology and polymer science. nih.govnih.gov
The use of this compound as a monomer would impart significant steric bulk from the neopentyl groups, which would likely influence the solubility, processability, and packing of the resulting polymers, leading to materials with tailored free volume and mechanical properties.
Model Systems for Understanding Steric Effects in Bulk Materials
The substantial steric hindrance created by the three neopentyl groups makes this compound an excellent model compound for studying the influence of steric effects on the properties of bulk materials. The bulky groups can prevent efficient packing in the solid state, leading to materials with lower densities and potentially high porosity.
Studies on related benzene-1,3,5-tricarboxamide (B1221032) (BTA) systems demonstrate how steric factors influence material properties. The length and nature of the side chains on BTA derivatives affect the stability and microstructure of their supramolecular assemblies. tue.nl For example, introducing long, hydrophobic alkyl chains can induce liquid crystalline properties, with the mesophase range being dependent on the chain length. researchgate.net By studying compounds like this compound, researchers can gain fundamental insights into how steric interactions at the molecular level translate into the macroscopic properties of materials.
Applications in Ligand Design for Coordination Chemistry
The rigid, well-defined geometry of the 1,3,5-trisubstituted benzene core is an ideal scaffold for designing tripodal ligands, which are crucial in coordination chemistry and catalysis.
Synthesis of Tripodal Ligands from Related Benzene Derivatives
Tripodal ligands, where three coordinating arms are attached to a central linking group, are known to form highly stable metal complexes. psu.edu Benzene derivatives are often used as this central scaffold. The synthesis typically involves the functionalization of a 1,3,5-trisubstituted benzene. For example, 1,3,5-benzenetricarbonyl trichloride (B1173362) can be reacted with various amines to produce benzene-1,3,5-tricarboxamides, which can act as ligands. researchgate.net Another relevant synthetic route is the Suzuki coupling reaction, which has been used to prepare 1,3,5-tricycloheptyl benzene from 1,3,5-tribromobenzene (B165230), demonstrating a method for attaching large groups to the benzene core. isef.net Similarly, Sonogashira cross-coupling reactions are employed to synthesize molecules like 1,3,5-tris((trimethylsilyl)ethynyl)benzene (B8232817) from 1,3,5-tribromobenzene. chemicalbook.com These established synthetic strategies could be adapted to introduce chelating groups onto a this compound framework, thereby creating novel tripodal ligands.
Influence of Bulky Substituents on Metal Coordination Geometry
The presence of bulky substituents on a ligand has a profound impact on the coordination environment of a metal center. These groups can enforce specific coordination geometries, limit the coordination number, and shield the metal center from the surrounding environment. This shielding can stabilize reactive species or create a specific pocket for catalytic reactions.
A well-documented strategy involves attaching bulky substituents to the 3-position of pyrazole (B372694) rings in tris(pyrazol-1-yl)hydroborate ligands. psu.edu This approach effectively shields the coordinated metal, which can result in complexes with unusually low coordination numbers and unique reactivity. psu.edu The neopentyl groups of a ligand derived from this compound would exert a significant steric influence, creating a well-defined, sterically hindered binding pocket. This would control the access of substrates to the metal center, influence the stability of the resulting complex, and dictate its geometric and electronic properties. researchgate.net
Table of Related Benzene Derivatives and Applications
| Derivative Name | Core Structure | Key Application | Reference |
| 1,3,5-Tris(4-ethynylphenyl)benzene | Benzene | Building block for Porous Conjugated Polymers (PCPs) and COFs | ossila.com |
| Benzene-1,3,5-tricarboxamide (BTA) | Benzene | Supramolecular polymer formation, liquid crystals | rsc.orgresearchgate.net |
| 1,3,5-Tricycloheptyl benzene | Benzene | Precursor for building blocks of schwarzites | isef.net |
| 1,3,5-Triazine | Triazine | Scaffold for dendrimers and antimicrobial peptides | nih.govnih.gov |
| Tris(pyrazol-1-yl)hydroborate | Boron-centered | Tripodal ligand with tunable steric shielding | psu.edu |
Future Research Directions and Perspectives
Development of Novel Stereoselective Synthetic Pathways
The synthesis of 1,3,5-tri-neopentylbenzene and its derivatives presents considerable challenges due to the bulky neopentyl groups, which can impede standard synthetic transformations. Future research will likely focus on the development of novel, highly efficient, and stereoselective synthetic methodologies. Strategies may include the use of advanced catalytic systems that can operate under mild conditions and tolerate significant steric bulk. For instance, developing transition-metal-catalyzed cross-coupling reactions specifically designed for sterically demanding substrates could provide more direct and higher-yielding routes to functionalized this compound analogues. Furthermore, exploring enzymatic or chemoenzymatic approaches could offer unparalleled stereocontrol in the synthesis of chiral derivatives. The creation of complex, multi-substituted benzene (B151609) derivatives often requires careful planning of the order in which substituents are added to the ring, considering their directing effects and the potential for steric hindrance. youtube.comyoutube.com
Exploration of New Reactivity Modes Imposed by Extreme Steric Hindrance
The profound steric shielding provided by the three neopentyl groups in a 1,3,5-arrangement creates a unique chemical environment around the benzene ring. This extreme steric hindrance can be expected to unlock novel reactivity patterns that are not observed in less congested aromatic systems. Future investigations will likely probe the limits of this steric inhibition and explore reactions that can overcome these barriers. For example, studying electrophilic aromatic substitution reactions under forcing conditions could reveal unusual product distributions or unexpected reaction pathways. youtube.com Moreover, the hindered environment could be exploited to stabilize highly reactive species, such as radicals or cations, at the benzylic positions, allowing for their detailed study and utilization in synthesis. The development of reactions that proceed despite significant steric hindrance is a continuing goal in synthetic chemistry. acs.org
Advanced In Situ Spectroscopic Studies of Reaction Intermediates
Understanding the mechanisms of reactions involving this compound requires the ability to detect and characterize fleeting reaction intermediates. The application of advanced, time-resolved spectroscopic techniques will be crucial in this endeavor. Future research should leverage methods such as ultrafast laser spectroscopy, cryo-spectroscopy, and advanced mass spectrometry techniques to directly observe and structurally elucidate key intermediates like carbocations, radicals, or transient complexes. elsevierpure.comuky.edu For instance, in situ monitoring of photochemical reactions could provide insights into the behavior of excited states and the formation of photo-products. rsc.org The data gathered from these spectroscopic studies will be invaluable for building accurate computational models of reaction pathways and for the rational design of new reactions. rsc.org
Integration with Machine Learning for Predictive Material Design
The synergy between computational modeling and experimental work is set to accelerate the discovery of new materials with tailored properties. Machine learning (ML) and artificial intelligence (AI) are powerful tools that can be employed to predict the properties of hypothetical materials and guide experimental efforts. mit.eduresearchgate.netaps.org In the context of this compound, ML models can be trained on existing experimental and computational data to predict the properties of new derivatives. acs.org This predictive capability can be used to screen large virtual libraries of compounds for specific applications, such as identifying candidates with optimal electronic or optical properties for use in advanced functional materials. By integrating ML with high-throughput virtual screening, the time and resources required to discover new materials can be significantly reduced. youtube.com
Expanding Applications in Advanced Functional Materials Beyond Current Scope
While the initial applications of this compound have been explored, its full potential in the realm of advanced functional materials remains largely untapped. Future research should aim to expand its use into new and exciting areas. For example, the rigid and bulky nature of the this compound core could be exploited in the design of novel porous organic frameworks (POFs) or metal-organic frameworks (MOFs) with unique guest-binding properties. Furthermore, its incorporation into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, or specific optical properties. The exploration of its derivatives as components in organic light-emitting diodes (OLEDs), sensors, or as molecular switches also represents a promising direction for future investigations. The development of hybrid molecules incorporating the 1,3,5-triazine (B166579) framework, a related nitrogen-containing heterocycle, has shown significant potential in various therapeutic areas, suggesting that the analogous benzene system could also be a valuable scaffold in medicinal chemistry. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
